molecular formula C16H16O4 B8476926 Diethyl naphthalene-1,2-dicarboxylate CAS No. 249299-71-6

Diethyl naphthalene-1,2-dicarboxylate

Cat. No.: B8476926
CAS No.: 249299-71-6
M. Wt: 272.29 g/mol
InChI Key: DEMPTVYXFMKCIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl naphthalene-1,2-dicarboxylate is an ester derivative of naphthalene-1,2-dicarboxylic acid, where the two carboxylic acid groups are replaced by ethyl ester functionalities. The parent acid (C₁₂H₈O₄; molecular weight: 216.19 g/mol) forms the structural backbone, with esterification introducing ethyl groups to enhance solubility and alter reactivity.

Properties

CAS No.

249299-71-6

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

diethyl naphthalene-1,2-dicarboxylate

InChI

InChI=1S/C16H16O4/c1-3-19-15(17)13-10-9-11-7-5-6-8-12(11)14(13)16(18)20-4-2/h5-10H,3-4H2,1-2H3

InChI Key

DEMPTVYXFMKCIA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2C=C1)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Structural and Molecular Properties
Compound Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Structural Features
Diethyl naphthalene-1,2-dicarboxylate* C₁₆H₁₆O₄ ~272.29 (estimated) 1,2-naphthalene Naphthalene core, ethyl esters
Dimethyl 2,7-naphthalenedicarboxylate C₁₄H₁₂O₄ 244.24 2,7-naphthalene Positional isomer, methyl esters
Diethyl phthalate (DEP) C₁₂H₁₄O₄ 222.24 1,2-benzene Benzene core, regulated plasticizer
Diethyl hydrazine-1,2-dicarboxylate C₆H₁₀N₂O₄ 174.15 Hydrazine backbone Byproduct in indole synthesis
Diethyl cyclopropane-1,2-dicarboxylate C₉H₁₄O₄ 186.21 Cyclopropane ring Strain-enhanced reactivity

*Estimated based on parent acid (C₁₂H₈O₄) and ethyl esterification.

Key Observations :

  • Naphthalene vs. Benzene Backbone : this compound’s extended aromatic system (vs. DEP’s benzene) increases molecular weight and may reduce volatility. Naphthalene derivatives also exhibit distinct π-π interactions, influencing applications in materials science or pharmaceuticals .
  • Positional Isomerism : Dimethyl 2,7-naphthalenedicarboxylate highlights how substituent positions affect properties. The 1,2-substitution in the target compound may enhance steric hindrance compared to 2,7-isomers.
  • Ester Group Size : Ethyl esters (vs. methyl in dimethyl analogs) increase hydrophobicity and may alter solubility in organic solvents .
Table 2: Toxicity and Regulatory Data
Compound Acute Toxicity Data Environmental Impact Regulatory Status
This compound* Limited data; handle as hazardous No persistence/degradability data Not regulated
Dimethyl 2,7-naphthalenedicarboxylate No acute toxicity reported Uncharacterized Research use only
Diethyl phthalate (DEP) Regulated in drinking water (nmol/L) High mobility in soil/water Restricted in consumer products

*Inferred from structurally similar compounds.

Key Notes:

  • The naphthalene-based esters lack comprehensive toxicity profiles, necessitating precaution in handling .
  • DEP’s established exposure limits (e.g., in drinking water) highlight regulatory disparities with newer analogs.

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